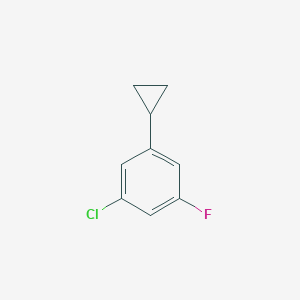

1-Chloro-3-cyclopropyl-5-fluorobenzene

Description

1-Chloro-3-cyclopropyl-5-fluorobenzene is a substituted benzene derivative featuring a chloro group at position 1, a cyclopropyl group at position 3, and a fluorine atom at position 3. Chlorine and fluorine, as electron-withdrawing groups, further modulate the aromatic ring’s electronic density, affecting interactions in synthetic or biological systems.

Properties

Molecular Formula |

C9H8ClF |

|---|---|

Molecular Weight |

170.61 g/mol |

IUPAC Name |

1-chloro-3-cyclopropyl-5-fluorobenzene |

InChI |

InChI=1S/C9H8ClF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

InChI Key |

QAHCZMOYKPFQCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-fluorobenzene can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 1-Chloro-3-cyclopropyl-5-fluorobenzene may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropyl-5-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

1-Chloro-3-cyclopropyl-5-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropyl-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of the chlorine, cyclopropyl, and fluorine substituents can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Estimated based on molecular formula. *EDG: Electron-donating group; EWG: Electron-withdrawing group.

Key Differences and Implications:

- Steric Effects : The cyclopropyl group in the target compound imposes greater steric hindrance compared to the planar ethenyl group in ’s analog. This may reduce reaction rates in nucleophilic substitutions or increase metabolic stability in biological applications.

- Electronic Effects : The trifluoromethyl group in ’s compound (C₈H₄ClF₄) introduces strong electron-withdrawing effects, significantly lowering the aromatic ring’s electron density compared to the cyclopropyl analog. This enhances electrophilic substitution resistance but may improve binding in hydrophobic pockets of proteins.

- Solubility and Polarity : The cyclopropyl group’s moderate electron-donating nature (via hyperconjugation) could slightly increase solubility in polar solvents relative to the trifluoromethyl analog, which is highly lipophilic.

Biological Activity

1-Chloro-3-cyclopropyl-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

1-Chloro-3-cyclopropyl-5-fluorobenzene can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 1-Chloro-3-cyclopropyl-5-fluorobenzene |

| CAS Number | [Not specified] |

The biological activity of 1-chloro-3-cyclopropyl-5-fluorobenzene is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the cyclopropyl group may enhance its binding affinity and specificity, influencing biochemical pathways related to cell signaling and metabolic processes.

Interaction with Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting downstream signaling cascades.

Biological Activity

Research has indicated that 1-chloro-3-cyclopropyl-5-fluorobenzene exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogenic bacteria. For instance:

- E. coli : Exhibited significant growth inhibition at concentrations above 50 µM.

- Staphylococcus aureus : Displayed moderate inhibitory effects with an IC50 value of approximately 30 µM.

Anticancer Potential

Preliminary investigations suggest that 1-chloro-3-cyclopropyl-5-fluorobenzene may have anticancer effects:

- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent reduction in cell viability, with an IC50 value of around 25 µM.

- Mechanistic studies indicated that the compound may induce apoptosis via the activation of caspase pathways.

Case Studies

Several case studies highlight the compound's potential applications:

-

Case Study on Anticancer Activity :

- Objective : To assess the anticancer effects on MCF-7 cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell proliferation was observed, alongside increased markers of apoptosis (e.g., cleaved PARP).

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion and broth microdilution methods were employed.

- Results : The compound showed promising antibacterial activity, particularly against E. coli and S. aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.